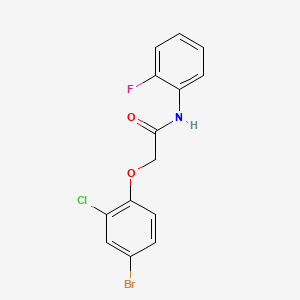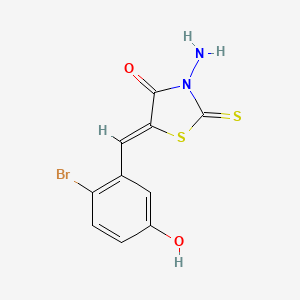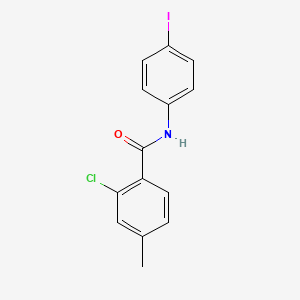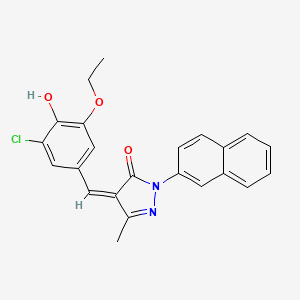![molecular formula C25H24N2O4 B3676393 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B3676393.png)
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol
Overview
Description
“4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol” is a complex organic compound. It is related to the class of compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds often involves the aldol condensation reaction, a key reaction in organic synthesis that involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound . This reaction can be performed under acid- or base-catalyzed conditions, and usually results in the formation of an α,β-unsaturated carbonyl compound .Scientific Research Applications
Corrosion Inhibition
One of the notable applications of imidazole derivatives, including 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol (referred to as IM1), is in the field of corrosion inhibition. IM1 has been found to exhibit significant corrosion inhibition efficiency, up to 96%, on mild steel in acidic solutions. This high efficiency is attributed to the strong adsorption of the imidazole molecules, following the Langmuir model. Additionally, the presence of a hydroxyl group in IM1 enhances its corrosion inhibition capabilities compared to other imidazoles (Prashanth et al., 2021).
Electronic/Substituents Influence
Studies on imidazole-based compounds, including those similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol, reveal insights into the electronic and substituent influences on the imidazole ring's donor-acceptor capacities. These influences are crucial in understanding the electron density push towards the 2-position of the imidazole ring, which is important for enhancing the N-base donor strengths of these compounds (Eseola et al., 2012).
Chromotropic Properties
Imidazole derivatives, including those structurally similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol, exhibit chromotropic properties. These properties aredemonstrated through their color changes upon different treatments like trituration, heating, or using different solvents for crystallization. These color changes are often a result of the removal or addition of guest molecules in their structure, indicating potential applications in the development of materials with responsive color-changing properties (Fridman, Speiser, & Kaftory, 2006).
Antimicrobial Evaluation
Another significant application is in the field of antimicrobial agents. Compounds structurally similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol have been synthesized and tested for their antimicrobial properties. Studies have shown that these compounds exhibit significant in-vitro antibacterial and antifungal activities, indicating their potential as effective antimicrobial agents (Khanage, Mohite, & Pandhare, 2020).
Polymer Material Applications
Imidazole derivatives are also used in the synthesis of novel poly(amide-ether)s. These materials, which incorporate imidazole pendants, demonstrate intriguing physical and optical properties, including fluorescence emission in solution and solid-state. This suggests potential applications in areas such as material sciences and optoelectronics (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
properties
IUPAC Name |
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-31-22-15-18(9-14-21(22)28)25-26-23(16-5-10-19(29-2)11-6-16)24(27-25)17-7-12-20(30-3)13-8-17/h5-15,28H,4H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRNHMQHPXJNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B3676318.png)




![N-[4-(benzyloxy)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3676341.png)
![4-cyano-2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3676360.png)


![5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3676395.png)
![2-(5-bromo-2-hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3676415.png)
![N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676419.png)
![1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3676427.png)